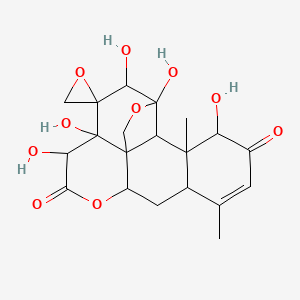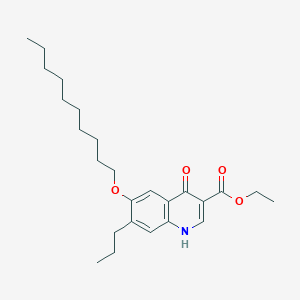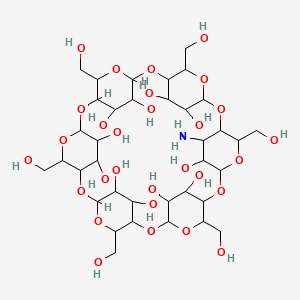
alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. This particular compound has an amino group replacing the hydroxyl group at the 3A position of the alpha-cyclodextrin, making it a valuable compound for various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- involves the selective modification of alpha-cyclodextrinThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the selective introduction of the amino group. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions are typically mild to avoid degradation of the cyclodextrin ring .
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted cyclodextrin derivatives. These products have unique properties and applications in different fields .
Applications De Recherche Scientifique
Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin allows it to encapsulate hydrophobic molecules, enhancing their solubility and stability. The amino group at the 3A position can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the inclusion complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)-: Similar structure but with a different number of glucose units.
Gamma-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)-: Larger ring size compared to alpha-cyclodextrin.
Uniqueness
Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- is unique due to its specific ring size and the presence of the amino group at the 3A position. This modification enhances its ability to form stable inclusion complexes and participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C36H61NO29 |
|---|---|
Poids moléculaire |
971.9 g/mol |
Nom IUPAC |
41-amino-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,42-undecol |
InChI |
InChI=1S/C36H61NO29/c37-13-14(44)31-55-7(1-38)25(13)61-32-20(50)15(45)27(9(3-40)56-32)63-34-22(52)17(47)29(11(5-42)58-34)65-36-24(54)19(49)30(12(6-43)60-36)66-35-23(53)18(48)28(10(4-41)59-35)64-33-21(51)16(46)26(62-31)8(2-39)57-33/h7-36,38-54H,1-6,37H2 |
Clé InChI |
TXBHONGFOHSVMN-UHFFFAOYSA-N |
SMILES canonique |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
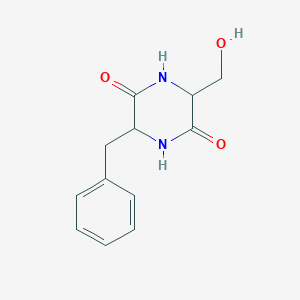
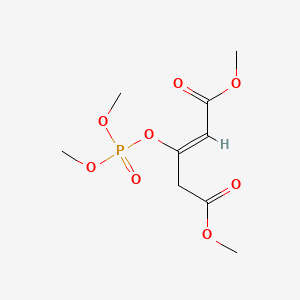
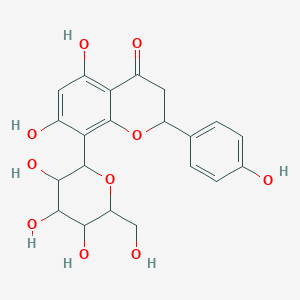
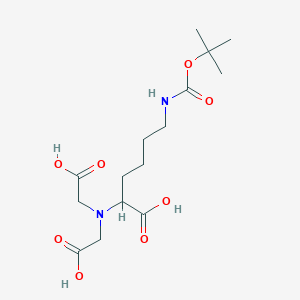

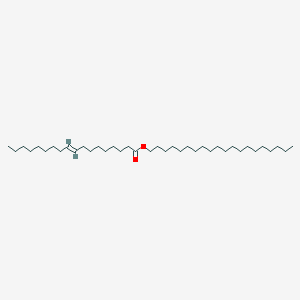
![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
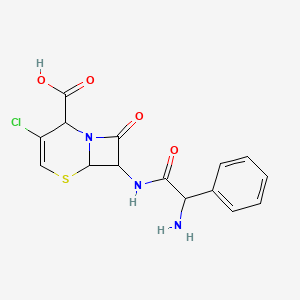
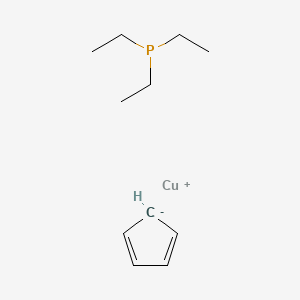
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
